tert-Butyl 5-(azetidin-1-yl)piperidine-3-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 5-(azetidin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-7-11(9-14-8-10)15-5-4-6-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
CVFGRNLJPWBMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N2CCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 5-(azetidin-1-yl)piperidine-3-carboxylate
Key Building Blocks: Protected Azetidines
A critical step in the preparation is the availability and synthesis of protected azetidine intermediates, such as tert-butyl 3-iodoazetidine-1-carboxylate and azetidine-3-carboxylic acid derivatives. These intermediates serve as versatile building blocks for further functionalization and coupling with piperidine derivatives.
Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
Traditionally synthesized from epichlorohydrin through a multi-step sequence involving condensation with benzhydrylamine, mesylation, protection group swaps, and iodide displacement. This process is lengthy, taking over six days with multiple purification steps.
An improved, gram-scale synthesis uses a strain-release strategy starting from 1-azabicyclo[1.1.0]butane (ABB), which forms the azetidine ring via sequential intramolecular aminations. The ABB intermediate is generated in situ from hydrobromide salts prepared by bromination of allylamine. Subsequent reaction with Boc anhydride and sodium iodide yields the Boc-protected 3-iodoazetidine in 81% yield on gram scale.
Synthesis of Azetidine-3-carboxylic Acid Derivatives
- The azetidine-3-carboxylic acid fragment is synthesized via a route starting from diethyl bis(hydroxymethyl)malonate, which undergoes triflation, cyclization with benzylamine, hydrolysis to diacid, and controlled monodecarboxylation, followed by hydrogenolysis to yield the free acid. This method improves upon earlier lengthy routes and is scalable.
Coupling Strategies for Final Compound Assembly
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or reductive cross-couplings) are frequently employed to attach the azetidinyl moiety to the piperidine ring.
Use of organozinc intermediates derived from iodinated azetidines facilitates efficient coupling with (hetero)aryl halides or piperidine derivatives.
Alternative catalytic systems, including iron, cobalt, nickel, and metallaphotoredox catalysis, have been explored to optimize yields and functional group tolerance.
Industrial Production Considerations
Large-scale synthesis involves optimization of reaction conditions for maximum yield and purity.
Continuous flow reactors and automated synthesis platforms are used to improve reproducibility and scalability.
Rigorous quality control ensures batch-to-batch consistency, critical for pharmaceutical applications.
Data Tables Summarizing Key Synthetic Steps and Yields
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Allylamine | Bromine in ethanol, ice-cold | Hydrobromide salt of ABB precursor (17) | Good | Precursor for ABB formation |
| 2 | Hydrobromide salt (17) | Phenyllithium (PhLi), 2 h | 1-Azabicyclo[1.1.0]butane (ABB, 18) in situ | - | Strain-release intermediate |
| 3 | ABB (18) + Boc2O + NaI + MeCN | Room temperature, one-pot | tert-Butyl 3-iodoazetidine-1-carboxylate (6) | 81 | Gram-scale synthesis |
| 4 | Diethyl bis(hydroxymethyl)malonate (12) | Triflation, cyclization with benzylamine | Diester intermediate (13) | High | Precursor to azetidine-3-carboxylic acid |
| 5 | Diester (13) | Hydrolysis, monodecarboxylation, hydrogenolysis | Azetidine-3-carboxylic acid (15) | High | Improved scalable route |
| 6 | tert-Butyl 3-iodoazetidine-1-carboxylate (6) + Piperidine derivative | Pd-catalyzed cross-coupling | This compound | Variable | Final target compound |
Research Findings and Mechanistic Insights
The strain-release approach using 1-azabicyclo[1.1.0]butane is a powerful method to rapidly access functionalized azetidines, which are key intermediates in the preparation of the target compound.
The use of protected azetidines allows for selective functionalization and coupling, preserving the integrity of sensitive groups during multi-step synthesis.
Cross-coupling reactions using organozinc or organomagnesium intermediates derived from halogenated azetidines enable efficient formation of the C–N bond linking the azetidine and piperidine rings.
The choice of protecting groups (tert-butoxycarbonyl, tosyl, fluorenylmethyloxycarbonyl) and halides (iodide, bromide) can be tailored to the desired downstream chemistry and application.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(azetidin-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 5-(azetidin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(azetidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomerism
Compound : tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0)
- Key Difference : Azetidinyl group at the 4-position vs. 5-position in the target compound.
- Impact : Positional isomerism affects steric interactions and binding affinity in receptor environments. The 5-substituted derivative may exhibit enhanced conformational flexibility due to reduced steric clash with the tert-butyl group.
Substituent Type and Electronic Effects
Compound : tert-Butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate (CAS: 2059938-01-9)
- Key Difference : Pyrazole (aromatic heterocycle) vs. azetidine (saturated ring).
Compound: tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS: 1932513-59-1)
- Key Difference: Amino and hydroxyl substituents vs. azetidinyl group.
- Impact: Hydroxyl and amino groups enhance water solubility via hydrogen bonding but may reduce membrane permeability compared to the azetidine’s lipophilic character.
Heterocyclic Ring Variations
Compound : tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)
- Key Difference : Azetidine with a hydroxyethyl side chain vs. piperidine backbone in the target compound.
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
Introduction
Tert-butyl 5-(azetidin-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article summarizes its biological activity based on current research findings, including data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- CAS Number : 178311-48-3
This compound features a piperidine ring substituted with an azetidine moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Notable activities include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes linked to disease mechanisms, particularly in cancer and infectious diseases.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anti-Cancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have demonstrated IC values in the nanomolar range against breast cancer cells, suggesting strong anti-tumor properties.
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit the growth of pathogenic bacteria and fungi, showing promising results that warrant further exploration.
Case Studies
Case Study 1: Anti-Cancer Efficacy
A study evaluated the compound's efficacy against MDA-MB-231 (triple-negative breast cancer) cells. The results showed:
| Compound | IC (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.126 | 20 |
This indicates a favorable therapeutic window compared to non-cancerous cell lines.
Case Study 2: Antimicrobial Activity
In another study, the compound was assessed for its antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the piperidine and azetidine rings can significantly alter potency and selectivity against specific targets.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound exhibits low toxicity towards mammalian cells, which is essential for its potential therapeutic applications. Further studies are required to fully characterize its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
